2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide
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Overview
Description
2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide is an organic compound with the molecular formula C7H12Br2NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide typically involves the bromination of a suitable precursor. One common method is the bromination of N-(2,2-dimethoxyethyl)propanamide using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted amides, alcohols, or thiols.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-3-nitrilopropionamide (DBNPA): A related brominated amide with biocidal properties.
2,3-Dibromo-N,N-dimethylpropanamide: Another brominated amide with similar chemical properties.
Uniqueness
2,3-Dibromo-N-(2,2-dimethoxyethyl)propanamide is unique due to its specific substitution pattern and the presence of the dimethoxyethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other brominated amides.
Properties
CAS No. |
62479-90-7 |
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Molecular Formula |
C7H13Br2NO3 |
Molecular Weight |
318.99 g/mol |
IUPAC Name |
2,3-dibromo-N-(2,2-dimethoxyethyl)propanamide |
InChI |
InChI=1S/C7H13Br2NO3/c1-12-6(13-2)4-10-7(11)5(9)3-8/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
FZBFPRAMZYCRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C(CBr)Br)OC |
Origin of Product |
United States |
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